Cas no 1781182-68-0 (3-benzyl-3-methoxyazetidine)

3-Benzyl-3-methoxyazetidine is a versatile azetidine derivative characterized by its strained four-membered ring structure, which imparts unique reactivity in synthetic chemistry. The benzyl and methoxy substituents at the 3-position enhance its utility as a building block for pharmaceuticals, agrochemicals, and specialty materials. Its strained ring system facilitates ring-opening reactions, while the electron-donating methoxy group can influence regioselectivity in nucleophilic substitutions. The compound’s stability under standard conditions and compatibility with common organic transformations make it a valuable intermediate for heterocyclic synthesis. Its structural features are particularly advantageous in medicinal chemistry for designing bioactive molecules with improved pharmacokinetic properties.
3-benzyl-3-methoxyazetidine structure
3-benzyl-3-methoxyazetidine structure
Product name:3-benzyl-3-methoxyazetidine
CAS No:1781182-68-0
MF:C11H15NO
MW:177.242902994156
CID:6452012
PubChem ID:105437043

3-benzyl-3-methoxyazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-benzyl-3-methoxyazetidine
    • Azetidine, 3-methoxy-3-(phenylmethyl)-
    • Inchi: 1S/C11H15NO/c1-13-11(8-12-9-11)7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
    • InChI Key: LFMJGXRXMVUMRN-UHFFFAOYSA-N
    • SMILES: N1CC(OC)(CC2=CC=CC=C2)C1

Computed Properties

  • Exact Mass: 177.115364102g/mol
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.05±0.1 g/cm3(Predicted)
  • Boiling Point: 256.3±33.0 °C(Predicted)
  • pka: 9.68±0.40(Predicted)

3-benzyl-3-methoxyazetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1865270-1.0g
3-benzyl-3-methoxyazetidine
1781182-68-0
1g
$1299.0 2023-05-26
Enamine
EN300-1865270-2.5g
3-benzyl-3-methoxyazetidine
1781182-68-0
2.5g
$1509.0 2023-09-18
Enamine
EN300-1865270-0.1g
3-benzyl-3-methoxyazetidine
1781182-68-0
0.1g
$678.0 2023-09-18
Enamine
EN300-1865270-10.0g
3-benzyl-3-methoxyazetidine
1781182-68-0
10g
$5590.0 2023-05-26
Enamine
EN300-1865270-0.5g
3-benzyl-3-methoxyazetidine
1781182-68-0
0.5g
$739.0 2023-09-18
Enamine
EN300-1865270-10g
3-benzyl-3-methoxyazetidine
1781182-68-0
10g
$3315.0 2023-09-18
Enamine
EN300-1865270-5g
3-benzyl-3-methoxyazetidine
1781182-68-0
5g
$2235.0 2023-09-18
Enamine
EN300-1865270-1g
3-benzyl-3-methoxyazetidine
1781182-68-0
1g
$770.0 2023-09-18
Enamine
EN300-1865270-0.25g
3-benzyl-3-methoxyazetidine
1781182-68-0
0.25g
$708.0 2023-09-18
Enamine
EN300-1865270-5.0g
3-benzyl-3-methoxyazetidine
1781182-68-0
5g
$3770.0 2023-05-26

Additional information on 3-benzyl-3-methoxyazetidine

Professional Introduction to 3-benzyl-3-methoxyazetidine (CAS No. 1781182-68-0)

3-benzyl-3-methoxyazetidine, identified by the Chemical Abstracts Service Number (CAS No.) 1781182-68-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the azetidine class, characterized by a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of both a benzyl group and a methoxy substituent on the nitrogen atom introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and molecular design.

The structural features of 3-benzyl-3-methoxyazetidine contribute to its potential biological activity. The benzyl group, known for its ability to enhance solubility and metabolic stability, often serves as a pharmacophoric element in drug molecules. Meanwhile, the methoxy group can influence the compound's reactivity and interactions with biological targets. These modifications make 3-benzyl-3-methoxyazetidine an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in azetidine derivatives due to their diverse pharmacological profiles. Studies have demonstrated that azetidine-based compounds exhibit inhibitory activity against various enzymes and receptors, including those involved in inflammation, cancer, and neurodegenerative diseases. For instance, modifications of the azetidine core have led to the development of novel kinase inhibitors and protease inhibitors, which are crucial in targeted cancer therapies.

The synthesis of 3-benzyl-3-methoxyazetidine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzyl group typically employs cross-coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig coupling, while the methoxy group can be incorporated via nucleophilic substitution or oxidation-reduction processes. Advanced synthetic methodologies, including flow chemistry and catalytic processes, have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical-grade standards.

One of the most compelling aspects of 3-benzyl-3-methoxyazetidine is its potential as a building block for more complex drug candidates. Researchers have leveraged its scaffold to develop molecules with enhanced binding affinity and selectivity. For example, derivatives of this compound have shown promise in inhibiting specific isoforms of kinases that are overexpressed in certain types of cancer. Additionally, structural analogs have been explored for their ability to modulate neurotransmitter receptors, offering potential treatments for neurological disorders.

The pharmacokinetic properties of 3-benzyl-3-methoxyazetidine are also subjects of interest. Computational modeling and experimental studies have been conducted to understand how structural modifications affect absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These studies are critical for optimizing drug candidates before they proceed to clinical trials. The benzyl and methoxy groups influence solubility and metabolic pathways, which can be fine-tuned to improve bioavailability and reduce off-target effects.

Recent advancements in biocatalysis have opened new avenues for the production of 3-benzyl-3-methoxyazetidine. Enzymatic methods offer a sustainable alternative to traditional synthetic routes by reducing waste generation and energy consumption. Biocatalysts such as transaminases and oxidoreductases have been employed to introduce functional groups with high regioselectivity and enantioselectivity. This approach aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

The therapeutic potential of 3-benzyl-3-methoxyazetidine extends beyond oncology. Preliminary studies suggest that this compound may have applications in anti-inflammatory therapies by modulating inflammatory pathways. The nitrogen-containing heterocycle interacts with biological targets in ways that can suppress pro-inflammatory cytokine production. Such findings underscore the importance of exploring non-traditional scaffolds for addressing complex diseases.

In conclusion, 3-benzyl-3-methoxyazetidine (CAS No. 1781182-68-0) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it an ideal candidate for further development into novel therapeutic agents. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play a significant role in advancing drug discovery efforts across multiple therapeutic areas.

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司